Cholesteryl palmitate is a fully saturated, long-chain cholesterol ester formed by the esterification of cholesterol with palmitic acid (C16:0). In industrial and laboratory procurement, it is primarily sourced as a high-melting-point structural lipid for Solid Lipid Nanoparticles (SLNs), a stable reference standard for lipidomics, and a rigidifying agent in cosmetic and pharmaceutical thin films. Unlike its unsaturated counterparts, cholesteryl palmitate maintains a solid crystalline state well above physiological temperatures (melting point ~76 °C) and exhibits exceptional resistance to lipid peroxidation[1]. These baseline thermal and chemical properties make it an indispensable precursor for formulations requiring strict phase-transition control, long-term shelf stability, and reproducible hydrophobic entrapment [2].
Substituting cholesteryl palmitate with closely related in-class alternatives, such as cholesteryl oleate or cholesteryl laurate, critically compromises formulation integrity and assay reproducibility. Replacing it with unsaturated esters like cholesteryl oleate drastically lowers the melting point from ~76 °C to ~44 °C, shifting the lipid matrix from a rigid solid to a highly fluid state at physiological temperatures, which accelerates premature drug leakage in nanoparticle delivery systems [1]. Furthermore, unsaturated substitutes like cholesteryl linoleate are highly susceptible to auto-oxidation and metal-catalyzed degradation, requiring the addition of heavy antioxidant loads to prevent the formation of hydroperoxides during storage [2]. Conversely, substituting with shorter-chain saturated esters like cholesteryl laurate results in unstable bilayer packing that collapses under minimal surface pressure, destroying the structural integrity of thin films and liposomal membranes [3].
The thermal behavior of the lipid matrix is the primary determinant of SLN stability and controlled release kinetics at physiological temperatures (37 °C). Cholesteryl palmitate exhibits a high melting temperature of approximately 76 °C, ensuring that it remains in a stable lamellar gel (solid) state in vivo. In direct contrast, the monounsaturated analog cholesteryl oleate melts at approximately 44 °C, making it significantly more fluid and prone to phase transitions near body temperature [1]. This 32 °C difference in melting point dictates that cholesteryl palmitate provides superior structural rigidity, preventing the premature burst release of encapsulated therapeutics that frequently occurs when lower-melting-point lipids are utilized in nanoparticle formulations [2].
| Evidence Dimension | Melting Point / Phase Transition Temperature |
| Target Compound Data | Cholesteryl palmitate (~76 °C) |
| Comparator Or Baseline | Cholesteryl oleate (~44 °C) |
| Quantified Difference | +32 °C higher melting point for the saturated palmitate ester |
| Conditions | Thermal analysis of lipid phase transitions for cellular and nanoparticle lipid core models |
Procurement of cholesteryl palmitate is essential for formulating solid lipid nanoparticles that must maintain a rigid, solid core at 37 °C to ensure controlled, sustained drug release.
In diagnostic assays and long-term storage formulations, the oxidative stability of the lipid matrix is critical. Because cholesteryl palmitate is fully saturated (C16:0), it is highly resistant to both auto-oxidation and copper-catalyzed oxidation. Comparative lipidomic studies demonstrate that while cholesteryl palmitate remains intact under oxidative stress, polyunsaturated comparators like cholesteryl linoleate (Ch18:2) degrade rapidly. In biological plaque models, approximately 30% of cholesteryl linoleate is found in an oxidized state (yielding 17% fatty acyl hydroxides, 12% ketones, and 1% hydroperoxides), whereas saturated esters like cholesteryl palmitate resist such degradation [1]. Furthermore, time-course investigations of copper-catalyzed oxidation confirm that cholesteryl palmitate is vastly more stable than unsaturated variants like cholesteryl docosahexaenoate [2].
| Evidence Dimension | Susceptibility to lipid peroxidation |
| Target Compound Data | Cholesteryl palmitate (Highly resistant; negligible hydroperoxide formation) |
| Comparator Or Baseline | Cholesteryl linoleate (~30% oxidized into hydroxides/ketones/hydroperoxides under identical physiological stress) |
| Quantified Difference | Near-total elimination of oxidative degradation pathways in the saturated ester |
| Conditions | Copper-catalyzed oxidation and biological oxidative stress models (atherosclerotic plaque analysis) |
Buyers sourcing reference standards or formulation lipids must choose cholesteryl palmitate to avoid the rapid degradation and short shelf-life associated with unsaturated cholesteryl esters.
For applications involving liposomal membranes, biosensors, or Langmuir-Blodgett thin films, the mechanical strength of the lipid layer is paramount. Surface manometry experiments at the air-water interface reveal that long-chain saturated esters like cholesteryl palmitate form highly stable crystalline bilayers. Cholesteryl palmitate exhibits a low limiting area per molecule (~20 Ų) and an exceptionally high collapse pressure of approximately 60 mN/m[1]. In stark contrast, the shorter-chain saturated analog cholesteryl laurate forms an unstable bilayer that collapses at a mere 3.0 mN/m [1]. This 20-fold increase in collapse pressure demonstrates that the 16-carbon palmitate chain is the optimal minimum length for achieving robust, high-pressure structural integrity in engineered lipid interfaces.
| Evidence Dimension | Monolayer collapse pressure at the air-water interface |
| Target Compound Data | Cholesteryl palmitate (~60 mN/m) |
| Comparator Or Baseline | Cholesteryl laurate (3.0 mN/m) |
| Quantified Difference | 20-fold higher surface collapse pressure for cholesteryl palmitate |
| Conditions | Surface pressure (π)−area per molecule (A/M) isotherms at 25 °C |
Justifies the selection of cholesteryl palmitate over shorter-chain esters when manufacturing mechanically robust liposomes, thin films, or surface coatings that must withstand high physical stress.
Due to its high melting point (~76 °C), cholesteryl palmitate is the preferred lipid matrix for SLNs designed to encapsulate and deliver hydrophobic drugs or inorganic nanoparticles (like iron oxide for MRI contrast). It ensures the core remains solid and stable at physiological temperatures, preventing premature payload leakage [1].
Its extreme resistance to metal-catalyzed oxidation makes cholesteryl palmitate an essential non-oxidizing baseline standard in mass spectrometry and HPLC assays quantifying lipid peroxidation and oxidative stress in cardiovascular research [2].
Leveraging its high collapse pressure (~60 mN/m) and tight crystalline bilayer packing, cholesteryl palmitate is utilized in the fabrication of mechanically robust thin films, surface coatings, and synthetic cell membrane models that require high structural integrity under physical stress [3].